Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate
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Overview
Description
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is a chemical compound with the molecular formula C13H11F3O4 and a molecular weight of 288.22 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate typically involves the reaction of 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The trifluoroethoxy group is known to enhance the compound’s stability and bioavailability, making it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate
- 2-Methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylic acid
Uniqueness
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and potential for various applications .
Biological Activity
Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Overview of Benzofuran Derivatives
Benzofurans are a class of compounds that have gained significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of substituents such as trifluoroethoxy can enhance the biological efficacy of these compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For example, a study assessed the in vitro biological activity of several benzofurans against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. Compounds similar to this compound exhibited significant inhibitory effects on cell growth.
Key Findings
- Inhibition of Cell Growth : The most active benzofurans showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells and from 0.49 µM to 68.9 µM against NCI-H23 cells .
- Mechanism of Action : The anticancer activity was attributed to:
- Cell Cycle Analysis : Active compounds affected cell cycle progression, leading to increased apoptosis rates compared to control groups. For instance, compound 4b induced apoptosis in 42.05% of A549 cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofurans indicates that specific functional groups significantly influence their biological activity:
Compound | IC50 (µM) | Mechanism |
---|---|---|
4b | 1.48 | Apoptosis induction |
15a | 1.50 | VEGFR-2 inhibition |
16a | 1.52 | Cell cycle arrest |
This table summarizes the potency and mechanisms associated with selected compounds derived from benzofuran frameworks.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A cohort study evaluated the effects of various benzofuran derivatives on NSCLC models. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cells while sparing normal cells .
- VEGFR-2 Inhibition Studies : Another study focused on the ability of benzofurans to inhibit VEGFR-2, revealing that certain derivatives could effectively block this pathway at low concentrations (IC50 < 100 nM), highlighting their potential as targeted cancer therapies .
Properties
Molecular Formula |
C13H11F3O4 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C13H11F3O4/c1-7-3-9-10(19-6-13(14,15)16)4-8(12(17)18-2)5-11(9)20-7/h3-5H,6H2,1-2H3 |
InChI Key |
YLDJQVMCNQWIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.